molecular formula C11H13NO4 B098635 2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene CAS No. 15804-78-1

2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene

Cat. No.: B098635
CAS No.: 15804-78-1
M. Wt: 223.22 g/mol
InChI Key: PCSLZZWXNFQQHN-UHFFFAOYSA-N
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Description

2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzene, featuring two methoxy groups and a nitroprop-1-en-1-yl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene typically involves the nitration of a suitable precursor, such as 2,4-dimethoxybenzaldehyde, followed by a condensation reaction with nitroethane. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is typically a nitro-substituted benzene derivative.

    Reduction: The major product is an amine-substituted benzene derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methoxy groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxy-4-(2-nitrovinyl)benzene
  • 2,4-Dimethoxy-1-(2-nitrovinyl)benzene

Uniqueness

2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene is unique due to the presence of both methoxy and nitroprop-1-en-1-yl groups, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)7-11(9)16-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSLZZWXNFQQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=C(C=C1)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344959
Record name 2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15804-78-1
Record name 2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution consisting of 25 g of 2,4-dimethoxybenzaldehyde (Aldrich) in 200 ml of nitroethane was treated with 0.5 g anhydrous ammonium acetate and held on a steam bath for 12 hours. The solvent was removed in vacuo from the mixture yielding 22.3 g of yellow crystals, m.p. 80°-81° C., upon cooling in 50 ml of methanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
nitroethane
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene
Reactant of Route 2
2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene

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